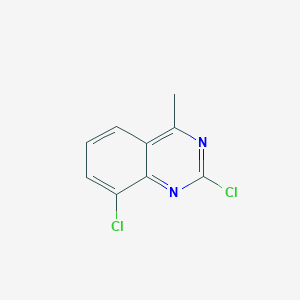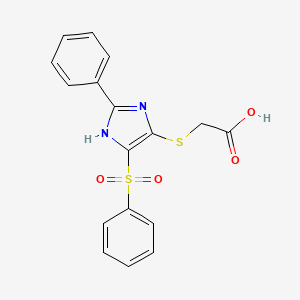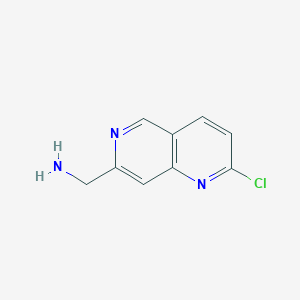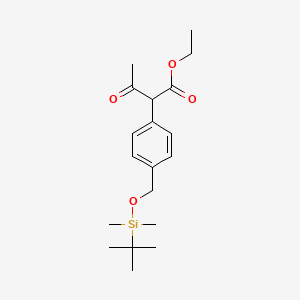
Ethyl 2-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-3-oxobutanoate is a complex organic compound that features a tert-butyldimethylsilyloxy group, which is often used as a protecting group in organic synthesis. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-3-oxobutanoate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation processes using TBDMS-Cl and imidazole under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The tert-butyldimethylsilyloxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The silyloxy group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like organolithium reagents (RLi) or Grignard reagents (RMgX) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-3-oxobutanoate has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-3-oxobutanoate involves the reactivity of the tert-butyldimethylsilyloxy group. This group can undergo nucleophilic attack, leading to the formation of a pentavalent silicon center, which is stabilized by hybridization with vacant d-orbitals of silicon . The formation of strong Si-F bonds drives the cleavage of the silyl ethers, converting them back to alcohols under acidic conditions .
Comparison with Similar Compounds
Ethyl 2-(4-((tert-butyldimethylsilyloxy)methyl)phenyl)-3-oxobutanoate can be compared with other similar compounds, such as:
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- 4-((tert-Butyldimethylsilyloxy)methyl)aniline
These compounds share the tert-butyldimethylsilyloxy group, which imparts stability and reactivity. this compound is unique in its specific structure and applications, particularly in organic synthesis and industrial processes.
Properties
Molecular Formula |
C19H30O4Si |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
ethyl 2-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-3-oxobutanoate |
InChI |
InChI=1S/C19H30O4Si/c1-8-22-18(21)17(14(2)20)16-11-9-15(10-12-16)13-23-24(6,7)19(3,4)5/h9-12,17H,8,13H2,1-7H3 |
InChI Key |
SCSMYSVGAYUJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




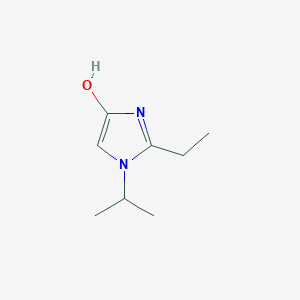
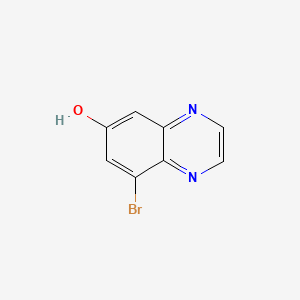
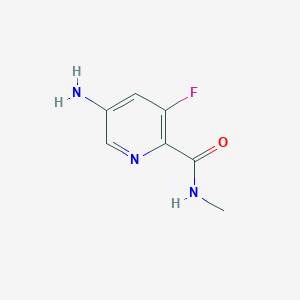

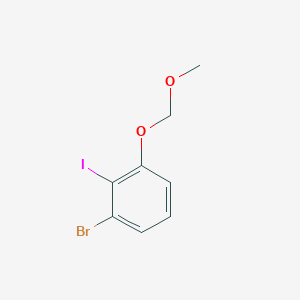

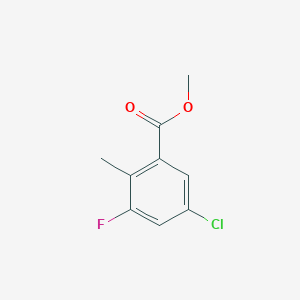

![Carbamic acid, [2-[[[3-(phenylmethoxy)-2-pyridinyl]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13921970.png)
